molecular formula C11H18N2O4 B14746434 Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate CAS No. 723-12-6

Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate

Cat. No.: B14746434
CAS No.: 723-12-6
M. Wt: 242.27 g/mol
InChI Key: GSZAONVTLZODJT-UHFFFAOYSA-N
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Description

Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate is a chemical compound with the molecular formula C11H18N2O4. It belongs to the class of imidazolidinone derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 4,4-diethyl-2,5-dioxoimidazolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties and applications.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidinone compounds.

Scientific Research Applications

Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways affected by this compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate
  • Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
  • Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate

Uniqueness

Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate is unique due to the presence of the diethyl groups, which may impart specific chemical and physical properties

Properties

CAS No.

723-12-6

Molecular Formula

C11H18N2O4

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate

InChI

InChI=1S/C11H18N2O4/c1-4-11(5-2)9(15)13(10(16)12-11)7-8(14)17-6-3/h4-7H2,1-3H3,(H,12,16)

InChI Key

GSZAONVTLZODJT-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CC(=O)OCC)CC

Origin of Product

United States

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